8-Hydroxy-2-(i-propyl)imidazo[1,2-a]pyridine
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Overview
Description
8-Hydroxy-2-(i-propyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
The synthesis of 8-Hydroxy-2-(i-propyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization, can yield the desired imidazo[1,2-a]pyridine derivative . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
8-Hydroxy-2-(i-propyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include transition metal catalysts, acidic or basic conditions, and specific solvents to enhance reaction efficiency . The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the imidazo[1,2-a]pyridine core structure .
Scientific Research Applications
8-Hydroxy-2-(i-propyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the development of materials with specific properties, such as catalysts and polymers
Mechanism of Action
The mechanism of action of 8-Hydroxy-2-(i-propyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. For example, in medicinal applications, it may interact with enzymes or receptors to exert its therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
8-Hydroxy-2-(i-propyl)imidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidine: This compound has a similar core structure but differs in the position and type of substituents.
Imidazo[1,2-a]pyridine derivatives: Various derivatives of imidazo[1,2-a]pyridine have different substituents, which can significantly alter their chemical and biological properties
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-propan-2-ylimidazo[1,2-a]pyridin-8-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7(2)8-6-12-5-3-4-9(13)10(12)11-8/h3-7,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTKYABHCAKLFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN2C=CC=C(C2=N1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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